molecular formula C12H17ClN2O3 B13395235 D-Isoglutamine benzyl ester,HCl

D-Isoglutamine benzyl ester,HCl

Cat. No.: B13395235
M. Wt: 272.73 g/mol
InChI Key: HSXVFJRDTASLQJ-UHFFFAOYSA-N
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Description

D-Isoglutamine benzyl ester, HCl is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a derivative of D-isoglutamine, an amino acid, and is often used in research settings for its ability to modify proteins and peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Isoglutamine benzyl ester, HCl typically involves the esterification of D-isoglutamine with benzyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure the formation of the ester bond. The resulting product is then purified and converted to its hydrochloride salt form to enhance its stability and solubility .

Industrial Production Methods

In an industrial setting, the production of D-Isoglutamine benzyl ester, HCl may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and stringent quality control measures ensures the consistency and quality of the final product. The hydrochloride salt is typically produced through a reaction with hydrochloric acid, followed by crystallization and drying .

Mechanism of Action

The mechanism of action of D-Isoglutamine benzyl ester, HCl involves its ability to modify proteins and peptides through esterification and substitution reactions. The compound can be incorporated into proteins at specific sites, allowing for the study of protein function and interactions. The molecular targets and pathways involved depend on the specific application and the proteins being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Isoglutamine benzyl ester, HCl is unique in its ability to be incorporated into proteins at specific sites, enabling precise modifications and functional studies. This distinguishes it from other similar compounds that may not offer the same level of specificity and versatility .

Properties

IUPAC Name

benzyl 4,5-diamino-5-oxopentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3.ClH/c13-10(12(14)16)6-7-11(15)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H2,14,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXVFJRDTASLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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